N-(3-Chlorophenyl)-3-(3-pyridinyl)-1H,3H-pyrrolo(1,2-c)thiazole-7-carboxamide

Description

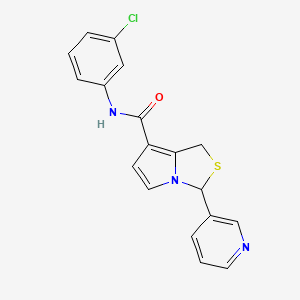

N-(3-Chlorophenyl)-3-(3-pyridinyl)-1H,3H-pyrrolo(1,2-c)thiazole-7-carboxamide (CAS: 112453-41-5) is a heterocyclic compound with a molecular formula of C₁₈H₁₄N₃OSCl and a molecular weight of 355.841 g/mol . Its structure features a pyrrolo-thiazole core substituted with a 3-chlorophenyl group and a 3-pyridinyl moiety.

Properties

CAS No. |

93363-02-1 |

|---|---|

Molecular Formula |

C18H14ClN3OS |

Molecular Weight |

355.8 g/mol |

IUPAC Name |

N-(3-chlorophenyl)-3-pyridin-3-yl-1,3-dihydropyrrolo[1,2-c][1,3]thiazole-7-carboxamide |

InChI |

InChI=1S/C18H14ClN3OS/c19-13-4-1-5-14(9-13)21-17(23)15-6-8-22-16(15)11-24-18(22)12-3-2-7-20-10-12/h1-10,18H,11H2,(H,21,23) |

InChI Key |

MJGVBIXLFIUPQU-UHFFFAOYSA-N |

SMILES |

C1C2=C(C=CN2C(S1)C3=CN=CC=C3)C(=O)NC4=CC(=CC=C4)Cl |

Canonical SMILES |

C1C2=C(C=CN2C(S1)C3=CN=CC=C3)C(=O)NC4=CC(=CC=C4)Cl |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1H,3H-Pyrrolo(1,2-c)thiazole-7-carboxamide, N-(3-chlorophenyl)-3-(3-pyridinyl)- N-(3-chlorophenyl)-3-(3-pyridinyl)-1H,3H-pyrrolo(1,2-c)thiazole-7-carboxamide RP 52770 RP-52770 |

Origin of Product |

United States |

Biological Activity

N-(3-Chlorophenyl)-3-(3-pyridinyl)-1H,3H-pyrrolo(1,2-c)thiazole-7-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C18H14ClN3OS

- Molecular Weight : 357.84 g/mol

It features a pyrrolo-thiazole core, which is known for its biological activity against various pathogens and diseases.

Research indicates that this compound exhibits multiple mechanisms of action:

- Antiparasitic Activity : A study highlighted its potential as an antiparasitic agent, particularly against Trypanosoma cruzi, the causative agent of Chagas disease. The compound demonstrated a selective index superior to standard treatments like benznidazole, indicating its efficacy and safety profile in targeting parasites without harming host cells .

- Inhibition of PAF Binding : The compound has been shown to displace [^3H]PAF (Platelet-Activating Factor) in a competitive manner, suggesting its role in modulating inflammatory responses .

- Antiviral Properties : Preliminary studies suggest that derivatives of this compound may exhibit antiviral activity. For instance, related structures have been reported to inhibit viral replication effectively .

Biological Activity Summary Table

Case Studies and Research Findings

- Antiparasitic Efficacy : In a comparative study, this compound was evaluated alongside other thiazole derivatives. The results indicated that it induced significant morphological changes in T. cruzi upon treatment, leading to cell death through apoptosis-like mechanisms .

- Inflammation Modulation : Another research effort focused on the compound's ability to modulate inflammatory pathways through PAF receptor antagonism. This was evidenced by decreased leukocyte aggregation in vitro and reduced inflammation markers in animal models .

- Antiviral Activity Exploration : A recent investigation into pyrrole derivatives indicated that modifications to the thiazole core could enhance antiviral properties against RNA viruses. The specific compound showed promising results in inhibiting replication rates significantly at low micromolar concentrations .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Table 1: Structural and Functional Comparison

Key Observations

Structural Variations and Activity :

- The 3-chlorophenyl substituent in the target compound distinguishes it from A-85783 , which has a 4-fluorophenyl group. Halogenated aromatic rings are common in PAF antagonists to enhance receptor binding and metabolic stability .

- The carboxamide group in the target compound contrasts with the nitrile group in the intermediate (CAS: 112453-41-5). Carboxamides generally improve solubility and binding affinity compared to nitriles .

Pharmacokinetic Profiles :

- A-85783 has a higher molecular weight (510.59 g/mol) due to its indole-carboxamide substituents, which may reduce oral bioavailability. Its prodrug ABT-299 addresses this limitation via enhanced water solubility .

- The target compound’s lower molecular weight (355.84 g/mol) suggests better membrane permeability but lacks direct evidence of prodrug optimization.

Therapeutic Potential: A-85783 has demonstrated efficacy in preclinical models of cutaneous inflammation, with studies showing inhibition of PAF-induced vascular permeability .

Critical Analysis of Evidence Gaps

- No direct in vitro or in vivo data for the target compound’s PAF receptor affinity or toxicity profile.

- Limited pharmacokinetic data (e.g., solubility, half-life) compared to A-85783 and ABT-299.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.